molecular formula C21H16N4O5S2 B2773294 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide CAS No. 864859-55-2

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide

Cat. No. B2773294
M. Wt: 468.5
InChI Key: IKHLAPHXWUVOTC-UHFFFAOYSA-N
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Description

The compound is a benzothiazole derivative . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using NMR spectroscopic techniques, high-resolution mass spectrometry, IR spectroscopy, and elemental analyses . The 1H-NMR analysis of all the derivatives revealed a single olefinic proton, consistent with the formation of a single isomer, which was assigned to have the thermodynamically more stable E configuration .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed using NMR spectroscopic techniques, high-resolution mass spectrometry, IR spectroscopy, and elemental analyses .

Scientific Research Applications

Antitubercular Activity

Field: Medicinal Chemistry and Infectious Diseases

Summary

This compound has shown promising antitubercular activity. Researchers have synthesized various benzothiazole derivatives, including this compound, and evaluated their inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs.

Methods of Application

The synthesis of benzothiazole derivatives involved several synthetic pathways, such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions. These methods allowed the creation of diverse derivatives for testing.

Results

The new benzothiazole derivatives exhibited better inhibition potency against M. tuberculosis compared to standard drugs. Researchers also explored the structure-activity relationships of these compounds and performed molecular docking studies against the target enzyme DprE1 to identify potent inhibitors with enhanced anti-tubercular activity .

Anti-Fibrotic Activity

Field: Pharmacology and Fibrosis Research

Summary

The compound has demonstrated anti-fibrotic potential, which is crucial for treating conditions characterized by excessive collagen deposition, such as liver fibrosis and keloids.

Methods of Application:

  • Transforming Growth Factor-β1 (TGF-β1): Another compound blocked TGF-β1 mRNA expression in hepatic stellate cells, preventing fibrosis .

Antimicrobial Potential

Field: Microbiology and Drug Discovery

Summary

Among different derivatives, certain compounds (e.g., 1a and 1b) exhibited good antimicrobial potential .

Miscellaneous Applications

Field: Diverse Areas

The compound’s unique structure may offer additional applications, such as:

Future Directions

Benzothiazole derivatives have shown promising results as anti-tubercular compounds . Future research could focus on further optimizing the synthesis process and exploring their potential in other therapeutic areas.

properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S2/c1-11(26)24-9-8-12-16(10-24)32-21(23-19(27)14-6-7-17(30-14)25(28)29)18(12)20-22-13-4-2-3-5-15(13)31-20/h2-7H,8-10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHLAPHXWUVOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(O5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide

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